![molecular formula C14H15N5O B7555400 2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol, commonly known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a triazole derivative that has been studied for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of PTE is not fully understood. However, it has been suggested that PTE exerts its biological activities by modulating various signaling pathways. PTE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. PTE has also been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a key regulator of energy metabolism.
Biochemical and Physiological Effects:
PTE has been shown to have diverse biochemical and physiological effects. PTE has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). PTE has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a critical role in tissue remodeling and cancer progression. In addition, PTE has been shown to improve mitochondrial function and to enhance the expression of genes involved in energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTE has several advantages for lab experiments. PTE is a stable compound that can be easily synthesized and purified. PTE has also been shown to have low toxicity and to be well-tolerated in animal models. However, PTE has some limitations for lab experiments. PTE is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, PTE has not been extensively studied in human clinical trials.
Direcciones Futuras
There are several future directions for the study of PTE. First, further studies are needed to elucidate the mechanisms of action of PTE. Second, the potential therapeutic applications of PTE in various diseases, including cancer, inflammation, and diabetes, should be explored. Third, the safety and efficacy of PTE should be evaluated in human clinical trials. Fourth, the development of novel PTE derivatives with improved biological activities and pharmacokinetic properties should be pursued. Finally, the use of PTE as a tool compound to study various biological processes should be explored.
Conclusion:
In conclusion, PTE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE has been shown to have diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. PTE has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to fully understand the biological activities and mechanisms of action of PTE. The potential therapeutic applications of PTE in various diseases should also be explored.
Métodos De Síntesis
PTE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyrazolylbenzyl chloride with sodium azide in the presence of copper(I) iodide to produce 1-[(4-pyrazolyl)benzyl]azide. This intermediate compound is then reacted with propargyl alcohol in the presence of a copper catalyst to produce PTE. The yield of PTE is high, and the purity of the compound can be easily achieved using standard purification techniques.
Aplicaciones Científicas De Investigación
PTE has been studied for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. PTE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. PTE has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, PTE has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
2-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-9-6-13-11-18(17-16-13)10-12-2-4-14(5-3-12)19-8-1-7-15-19/h1-5,7-8,11,20H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHQGTFAAIANLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN3C=C(N=N3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7555317.png)
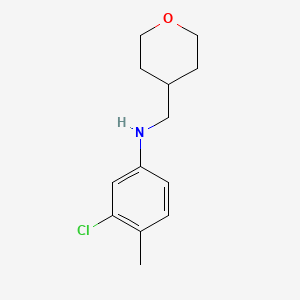
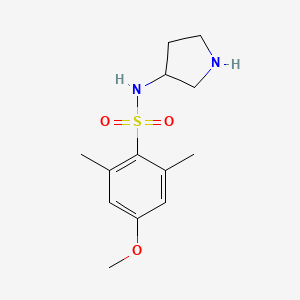
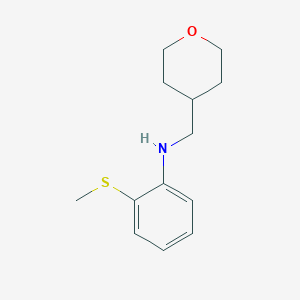
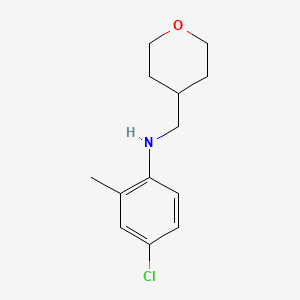
![1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7555349.png)
![4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7555355.png)
![[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol](/img/structure/B7555358.png)
![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![N-[(2-bromophenyl)methyl]-2-[4-(hydroxymethyl)triazol-1-yl]-N-methylacetamide](/img/structure/B7555372.png)
![2-[1-(3-Fluoro-4-methylphenyl)triazol-4-yl]ethanol](/img/structure/B7555387.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)
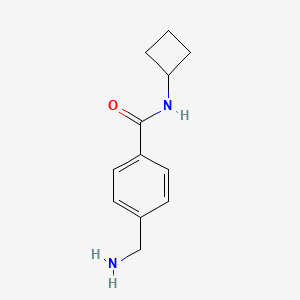
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)